Pentachlorophenyl methacrylate

Photoinitiator-Free Polymerization Radical Generation Reaction Mechanism

Researchers requiring high-refractive-index (n20/D=1.608) polymer cores for optical waveguides often face limited monomer options that avoid fluorinated claddings or heavy-metal additives. PCPMA solves this by copolymerizing with MMA (31:69 wt%) to achieve the necessary Δn with PMMA cladding, eliminating fluoro-material dependency. Unlike its brominated analog (PBPMA), PCPMA initiates UV photopolymerization via a bicyclic lactone mechanism without free halogen radical release, preserving optical clarity and preventing corrosion in sensitive coatings. • Refractive index (homopolymer): n20/D = 1.608 • Thermal crosslinking via nitrile oligomerization with acrylonitrile comonomers (r1=0.12, r2=0.14) • Photoinitiator-free radical polymerization confirmed by real-time FTIR; no chlorine radical release (GC/MS-verified)

Molecular Formula C10H5Cl5O2
Molecular Weight 334.4 g/mol
CAS No. 16184-61-5
Cat. No. B104759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachlorophenyl methacrylate
CAS16184-61-5
SynonymsPENTACHLOROPHENYL METHACRYLATE
Molecular FormulaC10H5Cl5O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10H5Cl5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3
InChIKeyAYYISYPLHCSQGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentachlorophenyl Methacrylate: Technical Baseline & Procurement


Pentachlorophenyl methacrylate (PCPMA; C10H5Cl5O2; MW 334.4 g/mol) is a halogenated aromatic methacrylate monomer characterized by a fully chlorinated phenyl ring [1]. It is synthesized via condensation of methacryloyl chloride with pentachlorophenol and polymerizes readily via free-radical mechanisms using initiators such as AIBN [2]. The compound is valued for its capacity to impart high refractive index, enhanced thermal stability, and distinct photochemical reactivity to polymers . Its primary industrial utility lies in optical waveguides, high-refractive-index coatings, and specialized resist materials where the combination of aromatic rigidity and heavy-atom (chlorine) substitution provides functional advantages over non-halogenated or lightly halogenated analogs [3].

Pentachlorophenyl Methacrylate: Why Analog Substitution Fails


Generic substitution of pentachlorophenyl methacrylate with other halogenated aromatic methacrylates—such as pentabromophenyl methacrylate, pentachlorophenyl acrylate, or less substituted chlorophenyl methacrylates—is not scientifically justifiable. Despite sharing a common methacrylate backbone, these compounds exhibit fundamentally different photoinitiation mechanisms, copolymerization kinetics, and thermal crosslinking behavior. For instance, pentabromophenyl methacrylate initiates photopolymerization via bromine radical release, whereas PCPMA follows a distinct bicyclic lactone-mediated pathway [1]. Similarly, the acrylate analog (pentachlorophenyl acrylate) shows markedly different monomer reactivity ratios when copolymerized with vinyl acetate, leading to divergent copolymer composition and final material properties [2]. Even within the chlorophenyl methacrylate class, the degree and position of chlorine substitution directly influence electron-beam sensitivity and dry-etch resistance in resist applications [3]. Therefore, selecting PCPMA over its apparent analogs is a decision grounded in specific, quantifiable performance metrics rather than superficial structural similarity.

Pentachlorophenyl Methacrylate: Quantitative Differentiation Evidence


Photopolymerization Initiation: PCPMA vs. PBPMA

Pentachlorophenyl methacrylate (PCPMA) initiates photoinduced radical polymerization through a fundamentally different mechanism than its brominated analog, pentabromophenyl methacrylate (PBPMA). Under UV irradiation, PBPMA releases bromine radicals detectable by laser flash photolysis (LFP), whereas PCPMA does not generate detectable free chlorine radicals. Instead, GC/MS analysis indicates PCPMA undergoes ring closure to form bicyclic lactone isomers (five- and six-membered rings), with subsequent radical formation proposed to proceed preferentially via the six-membered lactone [1]. This mechanistic divergence has direct implications for polymer network homogeneity, residual halogen content, and long-term material stability.

Photoinitiator-Free Polymerization Radical Generation Reaction Mechanism

Copolymerization Reactivity: PCPMA with Acrylonitrile

The monomer reactivity ratios for copolymerization of pentachlorophenyl methacrylate (PCPMA) with acrylonitrile were experimentally determined to be r1 (PCPMA) = 0.12 and r2 (acrylonitrile) = 0.14 [1]. These values, both less than 1, indicate a strong tendency toward alternating copolymerization, enabling precise control over copolymer composition and sequence distribution. This contrasts with the behavior of pentachlorophenyl acrylate (PCPA) copolymerized with vinyl acetate, where r1 (PCPA) = 1.44 and r2 (VAc) = 0.039 [2], indicating a pronounced tendency for PCPA to homopolymerize and produce compositionally heterogeneous copolymers. Furthermore, thermogravimetric analysis reveals that PCPMA units in acrylonitrile copolymers initiate nitrile oligomerization upon heating, a unique thermal crosslinking mechanism not observed with non-chlorinated phenyl methacrylates [1].

Copolymerization Kinetics Monomer Reactivity Ratios Thermal Stability

Refractive Index: PCPMA vs. MMA for Waveguides

Poly(pentachlorophenyl methacrylate) (PPCPMA) exhibits a refractive index of n20/D = 1.608, as reported in the literature . This value is substantially higher than that of poly(methyl methacrylate) (PMMA), which has a refractive index of n20/D ≈ 1.49 [1]. In optical waveguide applications, this elevated refractive index enables the use of PPCPMA or PCPMA-rich copolymers as core materials when paired with PMMA cladding (lower refractive index), achieving the necessary numerical aperture for efficient light guiding. Patent literature explicitly describes a core/shell optical waveguide with a core comprising a copolymer of 31 parts by weight methyl methacrylate and 69 parts by weight pentachlorophenyl methacrylate, extruded with a PMMA shell [2].

Optical Polymers Refractive Index Waveguide Materials

Dielectric & Mechanical Relaxation: PPCPM vs. PPhM

A comparative study of dynamic mechanical and dielectric properties of poly(pentachlorophenyl methacrylate) (PPCPM) and poly(phenyl methacrylate) (PPhM) revealed that both polymers exhibit similar relaxational behavior, but dielectric relaxation measurements provide improved resolution of secondary relaxation processes in PPCPM [1]. Specifically, PPCPM shows a secondary loss peak at approximately room temperature, and the activation energy associated with the low-temperature relaxation process is about 77 kJ·mol⁻¹, which is comparable to that observed in poly(alkyl methacrylates) and attributed to hindered partial rotation of the carboxymethyl group [1]. This detailed characterization of sub-Tg relaxations is critical for predicting long-term mechanical performance and dielectric response in electronic applications.

Polymer Dynamics Dielectric Relaxation Glass Transition

E-Beam Resist Sensitivity: Chlorophenyl Methacrylate Class

Within the class of polychlorophenyl methacrylates, electron-beam sensitivity is strongly influenced by the number and position of chlorine substituents. Among polymers investigated, poly-4-chlorophenyl methacrylate exhibited the highest sensitivity to electron-beam exposure, while sensitivity was found to be in the same order of magnitude as glycidyl methacrylate polymers. Importantly, the dry etching resistance of poly-4-chloromethacrylates surpasses that of glycidyl methacrylate polymers [1]. While specific quantitative sensitivity data for poly(pentachlorophenyl methacrylate) was not provided in this source, the structure-property relationship established indicates that increasing chlorine substitution (up to pentachloro) alters the crosslinking mechanism (via chlorine elimination) and influences the balance between sensitivity and etch resistance.

Electron-Beam Lithography Negative Resist Dry Etch Resistance

Pentachlorophenyl Methacrylate: Application Scenarios


Optical Waveguide Core with High Heat Resistance

Pentachlorophenyl methacrylate is explicitly specified in patent literature as a core component of optical waveguides with superior heat resistance. The elevated refractive index of PCPMA-based copolymers (n20/D = 1.608 for homopolymer) enables their use as core materials when paired with PMMA cladding (n20/D ≈ 1.49). A specifically disclosed embodiment comprises a core copolymer of 31 wt% methyl methacrylate and 69 wt% pentachlorophenyl methacrylate extruded with a PMMA shell [1]. This configuration eliminates the need for fluorinated cladding materials and achieves the refractive index differential required for efficient light guiding. Procurement for this application should prioritize PCPMA over pentabromophenyl methacrylate due to the divergent photoinitiation mechanisms: PCPMA does not release free halogen radicals upon irradiation, which could otherwise degrade optical clarity or introduce color centers in long-term waveguide operation [2].

Photoinitiator-Free UV-Curable Coatings & Adhesives

PCPMA serves as an effective initiator for radical photopolymerization in acrylate formulations without requiring conventional photoinitiators. Real-time FTIR spectroscopy confirms that PCPMA, when added in low amounts to an acrylate model varnish, initiates polymerization upon UV exposure [1]. Critically, the initiation mechanism proceeds via bicyclic lactone formation rather than free chlorine radical release, as demonstrated by GC/MS and LFP analysis [1]. This is a decisive advantage over pentabromophenyl methacrylate (PBPMA), which releases bromine radicals that may cause corrosion, discoloration, or unwanted side reactions in sensitive electronic or biomedical coating applications. Formulators seeking photoinitiator-free systems with minimized extractables and reduced toxicity profiles should select PCPMA over its brominated analog.

Thermally Programmable Crosslinking Copolymers

Copolymers of pentachlorophenyl methacrylate with acrylonitrile exhibit a unique thermal behavior: upon heating, the PCPMA comonomer units initiate nitrile oligomerization within the copolymer, leading to a thermally activated crosslinking reaction [1]. The monomer reactivity ratios (r1 = 0.12 for PCPMA, r2 = 0.14 for acrylonitrile) indicate a strong tendency toward alternating copolymerization, enabling precise control over the distribution of PCPMA units and, consequently, the crosslink density upon thermal treatment [1]. This property is not observed with non-halogenated phenyl methacrylates and is distinct from the behavior of pentachlorophenyl acrylate, which exhibits strong homopolymerization tendency (r1 = 1.44 with vinyl acetate) [2]. Applications include thermally curable coatings, high-temperature adhesives, and precursor polymers for carbon fiber composites where controlled thermal crosslinking enhances mechanical integrity.

High-Refractive-Index Polymers for Ophthalmic & Photonic Devices

The intrinsic high refractive index of PCPMA-based polymers (n20/D = 1.608) makes them suitable candidates for ophthalmic implants, intraocular lenses, and photonic device encapsulation where maximizing refractive index while maintaining processability is critical [1]. Copolymerization with lower-index monomers such as methyl methacrylate allows fine-tuning of the refractive index to match specific design requirements. The refractive index of PCPMA homopolymer exceeds that of many commercially available high-index monomers, providing a wider formulation window for achieving target refractive indices above 1.55 without resorting to heavy-metal-containing additives or brominated compounds that may raise biocompatibility concerns [1].

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